![molecular formula C9H9ClN2OS B493912 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 91225-68-2](/img/structure/B493912.png)

2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

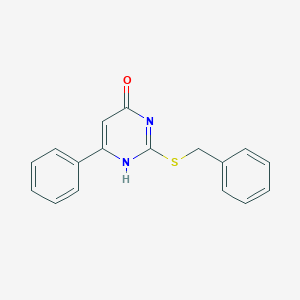

“2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one” is a heterocyclic compound with a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . It has a molecular weight of 228.7 .

Synthesis Analysis

The synthesis of “this compound” can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . This approach could be applicable to the synthesis of "this compound".Molecular Structure Analysis

The molecular structure of “this compound” includes a thieno[2,3-d]pyrimidin-4-one ring, which is substituted at the 2-position with a chloromethyl group and at the 6-position with an ethyl group .Its InChI Code is "1S/C9H9ClN2OS/c1-2-5-3-6-8(13)11-7(4-10)12-9(6)14-5/h3-4,12H,2H2,1H3,(H,11,13)" .

Aplicaciones Científicas De Investigación

Reactivity and Synthesis of Heterocyclic Systems

One study explored the reactivity of related pyrido and furo(thieno)pyrimidin-7(8)-ones with alkyl mono- and di-halides. This led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds have shown promising antimicrobial activity against Staphylococcus aureus, highlighting their potential in pharmaceutical applications (Sirakanyan et al., 2015).

Green Synthesis Approaches

Another study reported a green synthesis approach for thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds known for their pharmacological importance. The researchers developed a catalytic four-component reaction that simplifies the synthesis process, making it more environmentally friendly and economically feasible (Shi et al., 2018).

Microwave-Assisted Synthesis

A study utilizing microwave irradiation for the synthesis of thiazolopyrimidinones demonstrated an efficient and rapid method to obtain potentially bioactive compounds. This approach underscores the role of modern synthetic techniques in accelerating the discovery of new drugs (Djekou et al., 2006).

Structural and Biological Activity Studies

Research into the synthesis of bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed compounds with significant anti-inflammatory, CNS depressant, and antimicrobial activities. These findings highlight the potential therapeutic applications of thieno[2,3-d]pyrimidine derivatives (Ashalatha et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one is the E3 ubiquitin ligase TRIM25 expressed in tumor cells . TRIM25 plays a crucial role in the ubiquitination and degradation of GPX4, a key enzyme in the prevention of ferroptosis, a form of regulated cell death .

Mode of Action

This compound acts as a ferroptosis inducer . It selectively interacts with a specific structural domain of TRIM25, leading to the ubiquitination and degradation of GPX4 . This process results in the induction of ferroptosis in cancer cells .

Biochemical Pathways

The compound’s action affects the ferroptosis pathway. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides . The degradation of GPX4, an enzyme that reduces lipid peroxides, leads to the accumulation of these harmful compounds, triggering ferroptosis .

Result of Action

The result of the compound’s action is the induction of ferroptosis in cancer cells . By degrading GPX4, the compound allows for the accumulation of lipid peroxides, leading to cell death . This makes this compound a potential antitumor agent .

Propiedades

IUPAC Name |

2-(chloromethyl)-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2OS/c1-2-5-3-6-8(13)11-7(4-10)12-9(6)14-5/h3H,2,4H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBIRTSAZOYXAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=C(NC2=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B493829.png)

![1-[2-(4-ethoxyphenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B493835.png)

![2-benzyl-1-[2-(4-ethoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B493836.png)

![2-[(6-amino-9-benzyl-9H-purin-8-yl)sulfanyl]acetamide](/img/structure/B493837.png)

![({6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)acetic acid](/img/structure/B493839.png)

![2-[2-(sec-butylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B493843.png)

![1-[2-(4-chlorophenoxy)ethyl]-2-(ethylsulfonyl)-1H-benzimidazole](/img/structure/B493845.png)

![1-[2-(4-Methoxy-phenoxy)-ethyl]-2-phenylmethanesulfonyl-1H-benzoimidazole](/img/structure/B493846.png)

![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B493847.png)

![(9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid](/img/structure/B493849.png)

![2-[(6-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B493850.png)

![3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B493852.png)

![2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid](/img/structure/B493854.png)